molecular formula C10H10N4O4S B070925 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid CAS No. 178880-01-8

1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B070925
CAS No.: 178880-01-8
M. Wt: 282.28 g/mol
InChI Key: QBSARDFFHHIJEM-UHFFFAOYSA-N
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Description

1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a sulfonyl group attached to a pyridinylamino moiety at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-pyridinylamine in the presence of a sulfonylating agent. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .

Scientific Research Applications

1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

178880-01-8

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O4S/c1-14-6-7(10(15)16)9(12-14)19(17,18)13-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,13)(H,15,16)

InChI Key

QBSARDFFHHIJEM-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O

178880-01-8

Synonyms

1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid

Origin of Product

United States

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